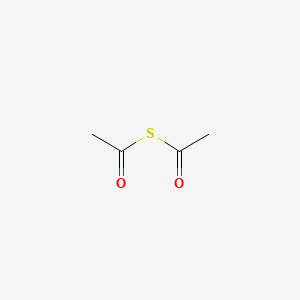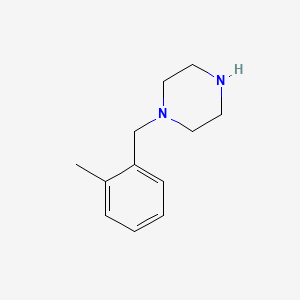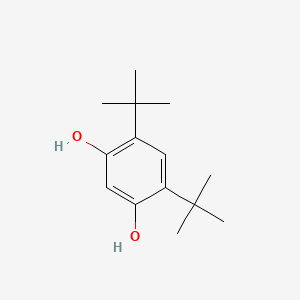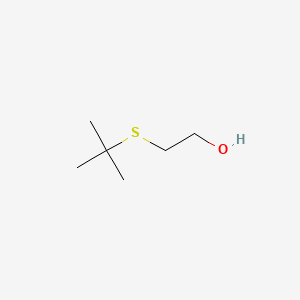
Acetyl sulfide
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of acetyl sulfide is 118.15 . It contains a total of 12 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 2 thioesters (aliphatic) .Chemical Reactions Analysis
The chemical behavior of sulfides, such as acetyl sulfide, contrasts with that of ethers in some important ways. Since hydrogen sulfide (H2S) is a much stronger acid than water, thiols are expected to be stronger acids than equivalent alcohols and phenols . A photochemical generation strategy has been detailed that uses a nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides .Physical And Chemical Properties Analysis
Acetyl sulfide is a colorless liquid . It is structurally similar to ethers, with sulfur replacing the oxygen atom . The refractive index of acetyl sulfide is 1.4837 .Aplicaciones Científicas De Investigación
Sensing and Bioimaging
Sulfur quantum dots (SQDs), an emerging luminescent nanomaterial, have shown great potential in various application fields, such as sensing and bioimaging . Due to their unique optical property, low toxicity, high hydrophilicity, and low cost, SQDs are particularly suitable for biological applications and imaging .
Light Emitting Diode
SQDs have also been used in the development of light emitting diodes . Their unique optical properties and high quantum yields make them an excellent choice for this application .
Catalysis
SQDs have been used in catalysis . Their unique properties, such as high surface area and active sites, make them effective catalysts .
Anti-Bacteria
SQDs have shown great potential in anti-bacteria applications . Their unique properties, including their size and surface charge, can interact with bacterial cells, leading to bacterial death .
Renewable Energy Applications
Nanocrystals of metal sulfide materials, which include Acetyl Sulfide, have attracted scientific research interest for renewable energy applications . These materials have easily tunable electronic, optical, physical and chemical properties, making them suitable for a variety of renewable energy applications .
Hydrogen Energy Production
Metal sulfides, including Acetyl Sulfide, have been used in hydrogen energy production . They have been used in electrocatalytic hydrogen generation, powder photocatalytic hydrogen generation, and photoelectrochemical water splitting .
Sulfur Assimilation
Acetyl Sulfide plays a role in sulfur assimilation, leading to the formation of Cys . This is the terminal step of sulfur assimilation, where sulfide is incorporated into the β-position of amino acids .
Mecanismo De Acción
Target of Action
For instance, some sulfur compounds have been found to target the two-spotted spider mite, Tetranychus urticae, a pest that poses a threat to sustainable crop production .
Mode of Action
For example, some sulfur compounds act as inhibitors of mitochondrial electron transport at complex I .
Biochemical Pathways
Sulfur compounds like acetyl sulfide may be involved in various biochemical pathways. One such pathway is the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . Another pathway involves the conversion of O-acetyl-Ser (OAS) that is formed from Ser, yielding Cys .
Pharmacokinetics
For instance, N-acetylcysteine is rapidly and extensively absorbed, with peak plasma concentrations generally occurring within 1.0 h .
Result of Action
For example, hydrogen sulfide (H2S), a sulfur compound, is involved in the whole life cycle of plants, regulating essential plant processes such as seed germination, root growth, flowering, and anti-aging of post-ripening .
Action Environment
The action, efficacy, and stability of acetyl sulfide can be influenced by various environmental factors. For instance, sulfur assimilation in plants plays a key role in the sulfur cycle in nature. The inorganic sulfur in the environment, sulfate ion in soil and sulfur dioxide gas in the air, is fixed into Cys by the sulfur assimilation pathway in plants .
Propiedades
IUPAC Name |
S-acetyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c1-3(5)7-4(2)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQJLQPDJPRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186058 | |
| Record name | Acetic thioanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl sulfide | |
CAS RN |
3232-39-1 | |
| Record name | Ethanethioic acid, 1,1′-anhydrosulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3232-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic thioanhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic thioanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic thioanhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetyl sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27W3N6DYV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for acetyl sulfide?
A1: [] Acetyl sulfide can be synthesized by reacting thiolacetic acid with sodium arsenite. This reaction highlights the reactivity of thioacids with arsenic compounds and provides an alternative to the traditional synthesis using acetyl chloride and hydrogen sulfide.
Q2: How does the presence of acetyl sulfide contribute to the aroma profile of degraded thiamin (vitamin B1)?
A2: [] Thermal degradation of thiamin, particularly under microwave heating, leads to the formation of various volatile sulfur-containing compounds, including acetyl sulfide. Alongside other compounds like 2-methyl-3-furanthiol and 2-acetylthiophene, acetyl sulfide contributes to the overall aroma profile of degraded thiamin, often described as "meaty".
Q3: Does acetyl sulfide exhibit any unique photodissociation behavior?
A3: [] Yes, acetyl sulfide exhibits distinct photodissociation characteristics when compared to other carbonyl compounds. Upon excitation to the (1)(n, π*)CO state and subsequent collision-induced internal conversion, it primarily dissociates via highly vibrational states of the ground electronic states. This contrasts with compounds like acetyl chloride, which show dominant fragment elimination from excited states.
Q4: Are there any spectroscopic data available for characterizing acetyl sulfide?
A4: [] While a full spectroscopic analysis is not available in the provided literature, the electric dipole moment and conformation of acetyl sulfide have been investigated. This suggests that structural studies on this compound have been conducted and could provide insights into its properties.
Q5: Can you elaborate on the reactivity of acetyl sulfide with arsenic compounds?
A5: [] Interestingly, the initial hypothesis of acetyl sulfide forming an acylcarbonium ion in the presence of arsenic sulfides (like As2S3) was disproven. Instead, reactions with arsenic trioxide (As2O3) are more favorable. While acetyl sulfide itself doesn't directly react with As2O3, its precursor, thiolacetic acid, readily reacts to produce acetyl sulfide. This implies a complex interplay between thioacids, arsenic compounds, and their respective reaction products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















